molecular formula C12H13NO B13910415 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one CAS No. 76307-19-2

2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one

Cat. No.: B13910415
CAS No.: 76307-19-2
M. Wt: 187.24 g/mol
InChI Key: CQMLTSHTBPUSJD-UHFFFAOYSA-N
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Description

2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one is a heterocyclic organic compound that belongs to the carbazole family This compound is characterized by its unique structure, which includes a fused tricyclic system with nitrogen as a heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of carbazole derivatives using hydrogenation catalysts. For instance, the reduction of 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1h-carbazole can be achieved using palladium on carbon as a catalyst under hydrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted carbazole derivatives, which can be further functionalized for specific applications in organic electronics and medicinal chemistry .

Mechanism of Action

The mechanism of action of 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one involves its interaction with specific molecular targets and pathways. In organic electronics, it acts as a donor unit, facilitating charge transfer processes in OLEDs and DSSCs. In medicinal chemistry, its mechanism of action is related to its ability to interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,4a,9,9a-Hexahydro-1h-carbazole
  • 1,2,3,4-Tetrahydrocarbazole
  • 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1h-carbazole

Uniqueness

2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one stands out due to its unique structural features, which confer distinct photophysical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

CAS No.

76307-19-2

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2,3,4,4a,9,9a-hexahydrocarbazol-1-one

InChI

InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,9,12-13H,3,5,7H2

InChI Key

CQMLTSHTBPUSJD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(=O)C1)NC3=CC=CC=C23

Origin of Product

United States

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